3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
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Overview
Description
3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a 6-methylpyrimidin-4-yl)methyl group
Mechanism of Action
Target of Action
It’s worth noting that pyrimidines, which are key structural fragments of this compound, are often associated with antiviral agents .
Mode of Action
The compound may undergo a process known as the dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can lead to the formation of new compounds with potentially different biological activities.
Biochemical Pathways
Given the potential antiviral properties associated with pyrimidine structures , it’s possible that this compound could interact with viral replication pathways.
Result of Action
Compounds with similar pyrimidine structures have been associated with antiviral activity , suggesting that this compound could potentially inhibit viral replication or other related processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyrimidine Group: The pyrimidine group can be introduced through a nucleophilic substitution reaction. For example, 6-methylpyrimidine-4-yl)methylamine can be reacted with the benzamide core under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzamide core can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A related compound with similar structural features but different substitution patterns.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Another compound with a similar core structure but different functional groups.
Uniqueness
3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a benzamide core with a pyrimidine group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)9-2-3-11(14)12(15)5-9/h2-5,7H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKNFBIOFLWRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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